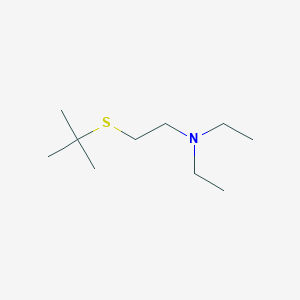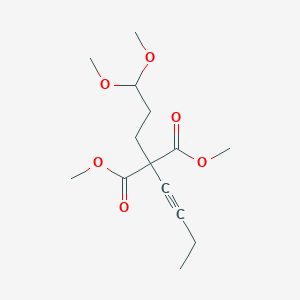![molecular formula C15H20O4 B15161310 Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate CAS No. 143260-87-1](/img/structure/B15161310.png)
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate typically involves esterification reactions. One common method is the reaction between 2-(2-ethoxy-2-oxoethyl)benzoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(2-ethoxy-2-oxoethyl)benzoic acid.
Reduction: 2-(2-ethoxy-2-hydroxyethyl)phenylpropanol.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
科学的研究の応用
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The ester group can be hydrolyzed by esterases, releasing the active phenylpropanoate moiety, which can then interact with specific receptors or enzymes.
類似化合物との比較
Similar Compounds
Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate: Similar structure but contains a sulfur atom.
Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate: Contains an amino group instead of a phenyl group.
Uniqueness
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate is unique due to the presence of both the phenyl group and the ester functionality
特性
CAS番号 |
143260-87-1 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate |
InChI |
InChI=1S/C15H20O4/c1-3-18-14(16)10-9-12-7-5-6-8-13(12)11-15(17)19-4-2/h5-8H,3-4,9-11H2,1-2H3 |
InChIキー |
WQKZDJNPCRAQLH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CC=CC=C1CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)


![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)

![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)


![Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-](/img/structure/B15161296.png)


